(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone” is a complex organic molecule that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.
Methoxylation: Introduction of methoxy groups can be done using methyl iodide in the presence of a base.
Phenoxy Methylation: The phenoxy group can be introduced via nucleophilic substitution reactions.
Final Coupling: The final step might involve coupling the isoquinoline derivative with the trimethoxyphenyl methanone using a suitable coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products depend on the specific reactions and conditions but can include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing other complex molecules.
Catalysis: Studied for its potential as a catalyst in organic reactions.
Biology
Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes.
Receptor Binding: Studied for its binding affinity to certain biological receptors.
Medicine
Therapeutic Potential: Explored for potential use in treating diseases like cancer, neurological disorders, and infections.
Industry
Material Science: Used in the development of new materials with specific properties.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds like berberine, papaverine.
Phenyl Methanones: Compounds like acetophenone derivatives.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C29H33NO8 |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C29H33NO8/c1-32-20-7-9-21(10-8-20)38-17-23-22-16-25(34-3)24(33-2)13-18(22)11-12-30(23)29(31)19-14-26(35-4)28(37-6)27(15-19)36-5/h7-10,13-16,23H,11-12,17H2,1-6H3 |
InChI Key |
DVEZVTPHOCBBDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.